1-Boc-3-pyrrolidineacetic acid

描述

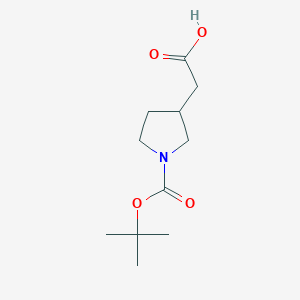

Structure

3D Structure

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXQIJIXQSFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402156 | |

| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175526-97-3 | |

| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-pyrrolidine-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Boc 3 Pyrrolidineacetic Acid and Its Analogs

Enantioselective Synthesis Strategies

The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance. These strategies aim to produce a single enantiomer of the target molecule, which is crucial for its efficacy and to avoid potential off-target effects of the unwanted enantiomer.

Chemoenzymatic Approaches for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to achieve high levels of stereocontrol. A notable example is the synthesis of both (R)- and (S)-homo-β-proline (3-pyrrolidineacetic acid) utilizing enantiocomplementary enzymes. researchgate.net This method involves the disymmetric hydrolysis of 3-nitromethylglutaric acid diethyl ester, where each enzyme selectively hydrolyzes one enantiomer of the substrate, leading to the formation of both enantiopure products. researchgate.net Additionally, the use of immobilized penicillin G acylase (PGA) in combination with the Phacm protecting group for cysteine residues represents another eco-friendly chemoenzymatic strategy applicable to the synthesis of complex peptides containing pyrrolidine moieties. ub.edu

Asymmetric Synthesis and Chiral Resolution Techniques

Asymmetric synthesis encompasses a range of techniques that introduce chirality into a molecule. For pyrrolidine derivatives, this often involves asymmetric catalysis or the use of chiral auxiliaries. For instance, the enantioselective CuI-catalyzed cyclopropanation of N-Boc-pyrrole has been developed for the synthesis of (S)-(+)-homo-β-proline. researchgate.netacs.org This can be followed by hydrogenation and in situ cyclopropane-opening to yield the desired product with high enantiopurity. acs.org Another approach involves the asymmetric 'clip-cycle' synthesis, where a Cbz-protected bis-homoallylic amine is cyclized enantioselectively using a chiral phosphoric acid catalyst to form substituted pyrrolidines. core.ac.ukwhiterose.ac.uk

Kinetic resolution is another powerful tool for separating racemic mixtures into their constituent enantiomers. rsc.org This technique can be applied to the synthesis of chiral pyrrolidines. whiterose.ac.ukrsc.org In one method, racemic 'clip-cycle' substrates are subjected to a reaction where one enantiomer reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. whiterose.ac.uk

Chiral resolution via the formation of diastereomeric salts is a classical and widely used method. wikipedia.org This involves reacting a racemic mixture, such as (±)-trans-1-Boc-3-pyrrolidineacetic acid, with a chiral resolving agent to form two diastereomeric salts that can be separated by crystallization due to their different solubilities. wikipedia.org Subsequent removal of the resolving agent yields the pure enantiomers. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is also a common technique for the analytical and preparative separation of enantiomers.

Protective Group Chemistry: The tert-Butoxycarbonyl (Boc) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. wikipedia.orgchemistrysteps.comtotal-synthesis.comjk-sci.com

Mechanism and Selectivity of Boc Protection

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgjk-sci.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate. chemistrysteps.comtotal-synthesis.comjk-sci.com The reaction is often highly chemoselective for amines, even in the presence of other nucleophilic functional groups like hydroxyl groups. organic-chemistry.org Various conditions can be employed for Boc protection, including aqueous systems, organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), and even solvent-free conditions. wikipedia.orgjk-sci.comorganic-chemistry.org

The deprotection of the Boc group is achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgchemistrysteps.com The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com

Orthogonal Protection Strategies in Multi-step Synthesis

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. fiveable.mebiosynth.com This approach utilizes protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group without affecting others. fiveable.me The Boc group is a key component of such strategies. total-synthesis.comorganic-chemistry.org

A classic example is the use of the Boc/Fmoc (9-fluorenylmethoxycarbonyl) pair in solid-phase peptide synthesis (SPPS). total-synthesis.comfiveable.mebiosynth.comiris-biotech.de The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile. total-synthesis.combiosynth.comiris-biotech.de This orthogonality allows for the selective removal of the N-terminal Fmoc group during peptide chain elongation without disturbing Boc-protected side chains. biosynth.com Similarly, the Boc group is orthogonal to the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation, and the allyloxycarbonyl (Alloc) group, which is cleaved by transition metal catalysis. total-synthesis.comfiveable.me This allows for intricate synthetic planning and the construction of highly functionalized pyrrolidine-containing molecules.

Synthetic Routes to Pyrrolidine Ring Systems

A variety of synthetic methods have been developed to construct the pyrrolidine ring, a core structure in many natural products and pharmaceuticals. chemrxiv.orgmdpi.comresearchgate.netsci-hub.senih.gov These routes can be broadly categorized into cyclization reactions of acyclic precursors and modifications of existing ring systems.

One common approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly yields 3-aryl pyrrolidines. chemrxiv.orgsemanticscholar.org Another powerful method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which can be highly stereo- and regioselective. nih.gov The intramolecular aza-Michael cyclization of activated alkenes is another strategy to form the pyrrolidine ring, often catalyzed by a chiral acid to induce enantioselectivity. core.ac.uk

Furthermore, pyrrolidine derivatives can be synthesized from readily available starting materials like proline and 4-hydroxyproline. mdpi.com These chiral amino acids serve as versatile starting points for the synthesis of a wide range of substituted pyrrolidines. mdpi.com For example, reduction of proline with reagents like lithium aluminum hydride (LiAlH₄) yields (S)-prolinol, a key intermediate for many drugs. mdpi.com Other methods include the cyclization of amino alcohols and the reaction of active methylene (B1212753) compounds with sarcosine (B1681465) and formaldehyde. researchgate.netorganic-chemistry.org

Below is a table summarizing some of the key synthetic strategies for pyrrolidine ring systems:

| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference(s) |

| Palladium-Catalyzed Hydroarylation | Direct arylation of N-alkyl pyrrolines to form 3-aryl pyrrolidines. | Palladium catalysts | chemrxiv.orgsemanticscholar.org |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | Azomethine ylides, alkenes | nih.gov |

| Intramolecular aza-Michael Cyclization | Enantioselective cyclization of an activated alkene within a molecule containing an amine. | Chiral phosphoric acid | core.ac.uk |

| From Proline/Hydroxyproline | Utilization of chiral pool starting materials to synthesize various substituted pyrrolidines. | LiAlH₄, various reagents for functionalization | mdpi.com |

| Cyclization of Amino Alcohols | Intramolecular cyclization of amino alcohols to form the pyrrolidine ring. | Thionyl chloride, acid catalysts | organic-chemistry.org |

| Three-Component Reaction | Reaction of active methylene compounds, sarcosine, and formaldehyde. | Diethylamine (catalyst) | researchgate.net |

Preparation from Diverse Precursor Molecules (e.g., Tetrahydropyrrole, Dimethyl Itaconate, Glycine (B1666218)/Acrylonitrile)

The synthesis of 1-Boc-3-pyrrolidineacetic acid and its parent acid, 3-pyrrolidineacetic acid (also known as homo-β-proline), can be accomplished from several starting materials.

One effective method utilizes dimethyl itaconate or its corresponding itaconic acid. In a notable chemoenzymatic approach, both enantiomers of 3-pyrrolidineacetic acid have been synthesized. researchgate.netresearchgate.net This process involves the disymmetric hydrolysis of 3-nitromethylglutaric acid diethyl ester, a derivative accessible from itaconate chemistry. researchgate.net Another strategy involves the reaction of itaconic acid with a chiral amine, such as (S)-phenylethylamine, to form a succinamide (B89737) derivative which can then undergo reductive cyclization to yield the pyrrolidinone precursor to 3-pyrrolidineacetic acid. researchgate.net

The use of glycine as a precursor often involves [3+2] cycloaddition reactions, where an azomethine ylide is generated from glycine and an aldehyde. mdpi.com This ylide can then react with a suitable dipolarophile, such as an acrylate (B77674) derivative, to form the pyrrolidine ring. tandfonline.comacs.org For the synthesis of a 3-acetic acid substituted pyrrolidine, a Michael acceptor such as an itaconate derivative or a related unsaturated dicarboxylic acid ester would be required. The subsequent steps would involve reduction of the resulting diester and cyclization. For instance, a one-pot multicomponent reaction between an aldehyde, an amino acid ester like glycine, and a chalcone (B49325) can yield highly substituted pyrrolidines. tandfonline.com

While direct synthesis from tetrahydropyrrole (pyrrolidine) is less common for creating the 3-acetic acid side chain from scratch, a straightforward approach involves the alkylation of a pre-formed N-Boc-pyrrolidine. A method has been described where N-Boc-pyrrolidine is reacted with chloroacetic acid to furnish N-Boc-3-pyrrolidineacetic acid.

A general synthesis for (R)-N-Boc-3-pyrrolidineacetic acid involves the treatment of a precursor with di-tert-butyl dicarbonate in a dioxane and water mixture with sodium hydroxide, followed by acidification and extraction to yield the final product. acs.org

Intramolecular Cyclization Reactions in Pyrrolidine Core Formation

Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolidine ring. rsc.orgdiva-portal.org These reactions often proceed with high stereocontrol and are applicable to a wide range of substrates.

A prominent strategy is the intramolecular Mannich reaction. For example, the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines can lead to the formation of 3-substituted pyrrolidine derivatives through the generation of a cyclic iminium cation intermediate. rsc.orgsemanticscholar.org Another powerful approach is the intramolecular conjugate addition. The enolates derived from amides of dicarboxylic acids can undergo intramolecular cyclization to form pyrrolidin-2-ones. These lactams are versatile intermediates that can be readily converted to the desired 3-pyrrolidineacetic acid derivatives. researchgate.net For instance, amides derived from itaconic acid can cyclize to give diastereomeric mixtures of pyrrolidin-2-ones, which after separation and further transformations, yield either (R)- or (S)-3-pyrrolidineacetic acid. researchgate.net

Radical cyclization also presents a valid, though less common, pathway to the pyrrolidine core. diva-portal.org These reactions typically involve the formation of a carbon-centered radical that attacks a pendant double bond or another radical acceptor to close the ring.

| Cyclization Strategy | Key Intermediates | Typical Reagents/Conditions | Reference |

| Intramolecular Mannich Reaction | Cyclic iminium cations | Acid catalysis (e.g., TsOH) | rsc.orgsemanticscholar.org |

| Intramolecular Conjugate Addition | Enolates of dicarboxylic acid amides | Base (e.g., LDA, NaH) | researchgate.net |

| Radical Cyclization | Carbon-centered radicals | Radical initiators (e.g., AIBN), tin hydrides | diva-portal.org |

Derivatization and Functionalization Reactions of the this compound Scaffold

The this compound molecule offers multiple sites for chemical modification, allowing for the generation of a diverse library of compounds for various applications.

Transformations at the Carboxylic Acid Functionality (e.g., Amide Bond Formation)

The carboxylic acid group is a prime site for derivatization, most commonly through the formation of amide bonds. This is a fundamental transformation in peptide synthesis and for creating a wide array of bioactive molecules. The coupling of this compound with various primary and secondary amines is typically facilitated by standard peptide coupling reagents.

One highly efficient method employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. For example, the reaction of (R)-1-Boc-3-pyrrolidineacetic acid with cyclopropylamine (B47189) in the presence of HATU and a base like DMF proceeds smoothly at room temperature to afford the corresponding amide in high yield.

| Amine | Coupling Agent | Base | Temperature (°C) | Yield (%) | Purity | Reference |

| Cyclopropylamine | HATU | DMF | 23 | 90 | >95% (HPLC) |

The carboxylic acid can also be reduced to the corresponding primary alcohol, tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, using reagents like borane-THF, which opens up another avenue for functionalization.

Functionalization of the Pyrrolidine Ring System

Modification of the pyrrolidine ring itself can introduce additional diversity and modulate the pharmacological properties of the resulting molecules.

Direct C-H functionalization of the pyrrolidine ring is a powerful tool for late-stage modification. While the 3-position is already substituted, the other positions on the ring, particularly the C2 and C5 positions alpha to the nitrogen, are susceptible to functionalization. Palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied. acs.org This reaction typically involves the deprotonation of the α-position with a strong base, followed by transmetalation and cross-coupling with an aryl halide. acs.org While this is often performed on the parent N-Boc pyrrolidine, similar strategies can be envisioned for derivatives of this compound, provided the carboxylic acid is suitably protected.

Recent advances have also enabled the electrochemical C-H functionalization of N-heterocycles, offering a mild and environmentally friendly alternative to traditional methods. rsc.org These reactions can introduce a variety of functional groups onto the pyrrolidine ring.

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for forming carbon-carbon bonds. To apply this to the pyrrolidine scaffold of this compound, a derivative bearing a halide or a boronic acid/ester is required.

The synthesis of α-borylated pyrrolidines, such as 2-B(pin) N-Boc pyrrolidine, has been achieved through lithiation-trapping chemistry. whiterose.ac.uk Although subsequent Suzuki-Miyaura cross-coupling of these α-borylated pyrrolidines has proven challenging in some cases, the methodology holds promise for the synthesis of 2-aryl pyrrolidine derivatives. whiterose.ac.uknsf.gov The use of potassium aminomethyltrifluoroborates in Suzuki coupling with aryl halides also demonstrates the utility of Boc-protected building blocks in these transformations. researchgate.net

The palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides is another efficient route to 3-aryl pyrrolidines, which are structurally related to derivatives of this compound. chemrxiv.orgresearchgate.net This reaction proceeds with broad substrate scope and can deliver drug-like molecules in a single step. chemrxiv.org

| Coupling Type | Pyrrolidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | α-Borylated N-Boc-pyrrolidine | Aryl halide | Pd catalyst (e.g., Pd2(dba)3/PPh3) | α-Arylated pyrrolidine | whiterose.ac.uk |

| Suzuki-Miyaura | N-Boc-aminomethyltrifluoroborate | Aryl/Hetaryl halide | Pd catalyst | Aryl/Hetaryl-methylamine | researchgate.net |

| Hydroarylation | N-Alkyl pyrroline | Aryl halide | Pd catalyst | 3-Aryl pyrrolidine | chemrxiv.orgresearchgate.net |

| α-Arylation (Negishi) | N-Boc-pyrrolidine | Aryl bromide | Pd(OAc)2 / t-Bu3P-HBF4 | α-Arylated pyrrolidine | acs.org |

Ring-Opening Reactions of Related Lactams in Synthetic Pathways

The strategic cleavage of cyclic amide bonds in lactams represents a powerful and versatile methodology in organic synthesis for accessing linear amino compounds, which can then be manipulated to construct a variety of complex molecular architectures. The inherent ring strain in smaller lactams, such as β-lactams, and the activation provided by specific N-substituents in larger rings facilitate these transformations. nih.gov The N-tert-butoxycarbonyl (Boc) group is particularly effective in this role. By converting the amide nitrogen into a carbamate, the Boc group enhances the electrophilicity of the endocyclic carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent ring-opening. This strategy has been successfully employed in the synthesis of diverse nitrogen-containing compounds, including precursors for substituted pyrrolidines.

A prominent example of this methodology is the reaction of N-Boc protected lactams with organometallic reagents. Research has shown that N-Boc protected five- to eight-membered lactams readily undergo ring-opening reactions when treated with Grignard reagents. lookchem.com This transformation effectively cleaves the endocyclic amide bond to furnish N-Boc-ω-amino ketones in good yields. lookchem.com The efficiency of this reaction is influenced by the size of the lactam ring, with a slight decrease in yield observed as the ring size increases. lookchem.com These resulting ω-amino ketones are valuable synthetic intermediates, poised for further chemical modifications, including intramolecular cyclization to form various heterocyclic systems.

The scope of nucleophiles is not limited to organometallics. Other nucleophiles can be employed to open activated lactam rings, leading to a diverse array of functionalized products. For instance, the methanolysis of certain N-Boc-β-lactams can proceed smoothly at room temperature to yield N-Boc-protected β-amino acid methyl esters in excellent yields. nih.gov Furthermore, rhodium-catalyzed asymmetric ring-opening of N-Boc-azabenzonorbornadienes with various amine nucleophiles has been developed, affording chiral 1,2-diamine derivatives with high enantioselectivity and yields. nih.gov These examples underscore the utility of lactam ring-opening as a key step in synthetic pathways to generate complex, often chiral, amine-containing molecules, which are precursors to analogs of this compound.

The following tables detail specific research findings on the ring-opening reactions of N-Boc protected lactams.

Table 1: Ring-Opening of N-Boc-Lactams with Grignard Reagents lookchem.com

This table summarizes the reaction of various N-Boc protected lactams with hexylmagnesium bromide, leading to the formation of the corresponding N-Boc-ω-amino ketones. The reaction demonstrates good efficiency across different ring sizes.

| N-Boc-Lactam (Ring Size) | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Boc-2-pyrrolidinone (5-membered) | Hexylmagnesium bromide | N-Boc-4-amino-dec-5-one | 85 |

| N-Boc-2-piperidinone (6-membered) | Hexylmagnesium bromide | N-Boc-5-amino-undec-6-one | 81 |

| N-Boc-hexahydro-2H-azepin-2-one (7-membered) | Hexylmagnesium bromide | N-Boc-6-amino-dodec-7-one | 78 |

| N-Boc-octahydro-azocin-2-one (8-membered) | Hexylmagnesium bromide | N-Boc-7-amino-tridec-8-one | 75 |

Table 2: Examples of Nucleophilic Ring-Opening of N-Boc-Protected Lactam Analogs

This table presents various nucleophilic ring-opening reactions on different N-Boc-lactam-related structures, highlighting the versatility of this synthetic strategy.

| Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Boc-β-lactam | Methanol | Room Temperature | N-Boc-α-alkyl-α-hydroxy-β-amino acid methyl ester | Excellent | nih.gov |

| N-Boc-azabenzonorbornadiene | Aniline | [Rh(cod)Cl]₂ / (S,S')-(R,R')-C₂-ferriphos | Chiral 1,2-diamine derivative | 96 | nih.gov |

| N-Boc-azabenzonorbornadiene | Pyrrolidine | [Rh(cod)Cl]₂ / (S,S')-(R,R')-C₂-ferriphos, Et₃NHCl | Chiral 1,2-diamine derivative | 94 | nih.gov |

Applications in Advanced Medicinal Chemistry and Bioorganic Research

Development of Bioactive Molecules as Scaffolds and Building Blocks

1-Boc-3-pyrrolidineacetic acid and its derivatives are fundamental in the development of new bioactive molecules. ontosight.aiontosight.ai The pyrrolidine (B122466) framework serves as a three-dimensional scaffold upon which various functional groups can be strategically placed to interact with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other parts of the molecule, while the acetic acid side chain provides a convenient point for further chemical modifications, such as amide bond formation. This makes it an ideal starting material for creating libraries of compounds for drug discovery. ontosight.ai

The inherent structure of this compound makes it an excellent starting point for the design of novel drug scaffolds. These scaffolds are core molecular frameworks that can be systematically modified to develop new therapeutic agents. For instance, pyrrolidineacetic acid derivatives have been instrumental in the synthesis and structure-activity relationship (SAR) studies of antagonists for the human CCR5 chemokine receptor, a target for anti-HIV therapies. nih.gov Research has also explored the use of this scaffold in creating inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. nih.gov The versatility of the pyrrolidine ring allows for its incorporation into a wide range of more complex heterocyclic systems, including pyrrolotriazinones, which are being investigated for their potential as novel bioactive modulators. nih.gov

Table 1: Examples of Drug Scaffolds Derived from Pyrrolidineacetic Acid

| Target Class | Example Scaffold Application | Therapeutic Area |

| G-protein coupled receptors (GPCRs) | CCR5 Receptor Antagonists | Antiviral (HIV) nih.gov |

| Enzymes | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Neurodegenerative Diseases nih.gov |

| Various | Pyrrolotriazinone Derivatives | Broad-spectrum (e.g., antifungal) nih.gov |

The synthesis of enantiomerically pure drugs is of paramount importance in modern pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles. This compound is a valuable chiral building block for this purpose. chemimpex.com Available in both (R) and (S) enantiomeric forms, it allows for the stereoselective synthesis of complex molecules. researchgate.net By starting with a specific enantiomer of this compound, chemists can control the stereochemistry of the final drug product, which is crucial for its efficacy and safety. chemimpex.com For example, the chiral center at the 3-position of the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions, a strategy that has been employed in the synthesis of various biologically active compounds. nih.govresearchgate.net

Peptide and Peptidomimetic Design and Synthesis

The field of peptide and peptidomimetic chemistry seeks to develop peptide-based therapeutics with improved properties, such as enhanced stability and oral bioavailability. This compound plays a significant role in this area as a non-natural amino acid analogue. chemimpex.cominterchim.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to enzymatic degradation. researchgate.net this compound is a valuable component in the construction of such peptidomimetics. researchgate.netgoogle.com Its cyclic nature and defined stereochemistry can be used to create rigid scaffolds that mimic the secondary structures of peptides, such as β-turns. researchgate.netgoogle.com

A key strategy in peptidomimetic design is to restrict the conformational flexibility of the molecule to favor the biologically active conformation. researchgate.net The incorporation of rigid building blocks like this compound is a powerful approach to achieve this. The five-membered pyrrolidine ring introduces a significant conformational constraint on the peptide backbone, reducing the number of accessible low-energy conformations. nih.govresearchgate.net This pre-organization of the molecule can lead to a higher binding affinity for its biological target. The use of such conformationally restricted analogues has been explored in the design of mimetics for various dipeptides and tripeptides, demonstrating the utility of the pyrrolidine scaffold in locking a molecule into a desired bioactive shape. researchgate.netresearchgate.net

Incorporation into Peptidomimetic Structures

Triazole-Modified Peptidomimetics

The incorporation of a triazole moiety into peptide structures is a well-established strategy in the development of peptidomimetics. nih.govfrontiersin.org Triazoles serve as effective bioisosteres for the amide bond, offering enhanced stability against enzymatic degradation. nih.govmdpi.com The synthesis of triazole-modified peptidomimetics often involves the use of building blocks that can participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgmdpi.com

This compound can be derivatized to introduce either an azide (B81097) or an alkyne functionality, making it a valuable precursor for the synthesis of triazole-containing peptidomimetics. For instance, the carboxylic acid group can be converted to an amine, which can then be transformed into an azide. Alternatively, the pyrrolidine ring can be functionalized with an alkyne group. These modified pyrrolidine scaffolds can then be incorporated into peptide chains, followed by a cycloaddition reaction to form the triazole ring, yielding peptidomimetics with constrained conformations and potentially enhanced biological activity.

Bioconjugation Methodologies Utilizing this compound

Bioconjugation, the covalent linking of a biomolecule to another molecule, is a critical technology in the development of targeted therapies and diagnostic agents. chemimpex.comsemanticscholar.orgnih.gov this compound serves as a valuable linker in these methodologies. chemimpex.com

Enzyme Inhibitor and Receptor Ligand Research

The pyrrolidine scaffold is a common motif in many biologically active compounds, including enzyme inhibitors and receptor ligands. this compound provides a versatile starting point for the synthesis of novel molecules targeting these biological macromolecules. chemimpex.com

Mechanism-Based Enzyme Inhibition Studies

In the study of enzyme mechanisms, this compound can be used to synthesize mechanism-based inhibitors. chemimpex.com These inhibitors are unreactive until they are activated by the target enzyme's catalytic machinery. The activated inhibitor then forms a covalent bond with the enzyme, leading to irreversible inhibition. The pyrrolidine ring can be functionalized with various reactive groups that, after enzymatic processing, become capable of modifying the enzyme's active site.

Design of Ligands for Neurotransmitters and Receptors (e.g., GABA Analogues)

This compound and its derivatives have been extensively explored in the design of ligands for neurotransmitter receptors, particularly for the γ-aminobutyric acid (GABA) system. uni-regensburg.denih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders. uni-regensburg.de

3-Pyrrolidineacetic acid, also known as homo-β-proline, is a conformationally restricted analogue of GABA. uni-regensburg.deresearchgate.net Research has shown that both enantiomers of homo-β-proline interact stereoselectively with GABA receptors and transporters. uni-regensburg.de The (S)-enantiomer, in particular, is a potent inhibitor of GABA uptake. researchgate.net The synthesis of these GABA analogues often utilizes either (R)- or (S)-1-Boc-3-pyrrolidineacetic acid as a key chiral starting material. uni-regensburg.de The defined stereochemistry of these building blocks is crucial for achieving the desired pharmacological activity. chemimpex.comuni-regensburg.de

Table 1: Investigated GABA Analogues Derived from this compound

| Compound | Target | Activity | Reference |

|---|---|---|---|

| (S)-3-Pyrrolidineacetic acid ((S)-homo-β-proline) | GABA uptake | Potent inhibitor | researchgate.net |

| (R)-3-Pyrrolidineacetic acid ((R)-homo-β-proline) | GABA receptors/transporters | Stereoselective interaction | uni-regensburg.de |

| Racemic 3-Pyrrolidineacetic acid | GABAA and GABAB receptors, GABA uptake | Inhibitor | uni-regensburg.de |

Research in Natural Product Synthesis

Natural products often possess complex, chiral structures with significant biological activity. The pyrrolidine ring is a common structural motif found in many alkaloids and other natural products. this compound, with its inherent chirality and functional handles, serves as a valuable building block in the total synthesis of such natural products. sigmaaldrich.com Its use can simplify synthetic routes and allow for the stereocontrolled introduction of a key structural element. For example, it can be used in the synthesis of kainic acid analogues, which are potent excitatory amino acid receptor agonists. acs.org

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for determining the purity of 1-Boc-3-pyrrolidineacetic acid and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound. ambeed.comambeed.com The method's accuracy in separating enantiomers, especially when dealing with chiral compounds, is critical. For instance, a chiral HPLC method was developed for the enantiomeric separation of a related compound, Levetiracetam, using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropanol (B130326) (90:10, v/v) at a flow rate of 1.0 ml/min, achieving a resolution of not less than 7 between the enantiomers. While specific HPLC parameters for this compound are often proprietary or method-dependent, typical analyses involve reverse-phase columns (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where the Boc-protecting group or the carboxyl group absorbs, typically around 210 nm. The retention time and peak purity are analyzed to determine the percentage of the desired compound.

A representative, though not specific to this exact molecule, HPLC analysis for reaction completion monitoring involved hourly sampling of the reaction solution. ambeed.com

Table 1: Representative HPLC Parameters for Analysis of Related Pyrrolidine (B122466) Derivatives

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | n-Hexane: Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Resolution | > 7 |

Note: This table represents typical conditions for related compounds and may need optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making it a powerful tool for analyzing this compound. ambeed.comambeed.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency and faster analysis times. A stability-indicating UPLC method for a related compound, darifenacin (B195073) hydrobromide, employed an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a flow rate of 0.3 mL/min and detection at 210 nm. This method demonstrated excellent linearity and accuracy for the drug and its impurities. The application of UPLC in analyzing complex reaction mixtures and final products ensures high-purity standards are met. researchgate.net

Table 2: Representative UPLC Parameters for Analysis of Related Pyrrolidine Derivatives

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with aqueous buffer and organic modifier |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 210 nm |

Note: This table represents typical conditions for related compounds and may need optimization for this compound.

Structural Elucidation using Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are crucial for confirming the presence of the Boc group, the pyrrolidine ring, and the acetic acid moiety. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of a related compound, (R)-N-Boc-3-pyrrolidineacetic acid, characteristic signals for the tert-butyl protons of the Boc group appear as a singlet around δ 1.4 ppm. nih.gov The protons on the pyrrolidine ring and the acetic acid side chain exhibit complex multiplets in the region of δ 1.9-4.4 ppm. nih.gov The presence of rotamers due to the restricted rotation around the N-Boc bond can lead to the appearance of multiple sets of signals for some protons. nih.gov

The ¹³C NMR spectrum further confirms the structure. For a similar compound, the carbonyl carbon of the Boc group resonates around δ 154-155 ppm, while the quaternary carbon of the tert-butyl group appears around δ 80-82 ppm. nih.gov The carbons of the pyrrolidine ring and the acetic acid group show signals at various chemical shifts, which can be assigned using techniques like gHMQC. nih.gov

Table 3: Representative ¹H and ¹³C NMR Data for a Related Pyrrolidine Derivative

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Boc (C(CH₃)₃) | 1.24 and 1.28 (2s, 9H) | 27.7, 27.8 |

| Boc (C=O) | - | 155.8 |

| Pyrrolidine Ring | 1.90-2.53 (m, 2H), 3.53-4.00 (m, 3H) | 33.9, 49.8, 50.0, 60.7 |

| Acetic Acid (CH₂) | - | - |

| Acetic Acid (C=O) | - | 180.4 |

Source: Data adapted from a study on a related compound. nih.gov Note the presence of rotamers causing split signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. chemicalbook.comchemicalbook.com Electrospray ionization (ESI) is a common technique for this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺. For a related compound, the ESI-MS showed a peak at m/z 526.2 corresponding to [M+Na]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. The fragmentation pattern can also be analyzed to support the proposed structure.

Conformational Analysis and Stereochemical Assignment

The biological activity of this compound can be highly dependent on its three-dimensional structure, including the conformation of the pyrrolidine ring and the stereochemistry at the C3 position. rsc.orggoogle.com The stereochemistry of related pyrrolidine derivatives has been assigned using ¹H NMR data, including Nuclear Overhauser Effect (NOE) experiments, and confirmed through asymmetric synthesis from chiral precursors. researchgate.net For instance, the configuration of pure diastereomers of pyrrolidin-2-ones was assigned from ¹H NMR data. researchgate.net The stereochemical outcome of synthetic routes is often controlled by the use of chiral auxiliaries or catalysts, and the resulting stereochemistry is preserved in subsequent transformations. rsc.org The conformation of the pyrrolidine ring, which can exist in various envelope and twisted forms, can be studied using computational methods and advanced NMR techniques. researchgate.net Understanding the preferred conformation is crucial as it can influence how the molecule interacts with its biological target. researchgate.net

X-ray Crystallographic Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and both relative and absolute stereochemistry. For pyrrolidine derivatives, X-ray diffraction studies reveal crucial details about the puckering of the five-membered ring, which typically adopts a non-planar envelope or twist conformation to alleviate ring strain. The orientation of the acetic acid and N-Boc substituents on the pyrrolidine ring is also precisely determined, offering insights into intermolecular interactions such as hydrogen bonding within the crystal lattice.

Table 1: Representative Crystallographic Data for a Closely Related Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Compound | (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid |

| CCDC Number | 289151 |

| Empirical Formula | C₁₁H₁₉NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.05 Å, b = 12.54 Å, c = 16.23 Å |

| Volume | 1232 ų |

Note: Data corresponds to the isomeric compound (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid and is presented as a representative example.

Advanced Spectroscopic Techniques for Stereochemistry

Beyond the solid state, the stereochemical integrity and conformational preferences of this compound in solution are investigated using advanced chiroptical spectroscopic methods. These techniques are particularly sensitive to the chiral nature of molecules.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique provides detailed information about the absolute configuration and conformational equilibrium of molecules in solution. rsc.org Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a complex and information-rich spectrum that is a unique fingerprint of its three-dimensional structure. core.ac.uk

For molecules like this compound, the VCD spectra in the mid-infrared region, particularly the carbonyl stretching frequencies of the carboxylic acid and the Boc-group, are highly sensitive to the molecule's conformation and absolute stereochemistry. The interpretation of VCD spectra is greatly enhanced by quantum chemical calculations. By comparing the experimentally measured VCD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. core.ac.uk Studies on Boc-protected amino acids and other pyrrolidine derivatives have demonstrated the utility of VCD in differentiating enantiomers and characterizing their solution-state structures.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light. scispace.com The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In this compound, the carbonyl groups of the Boc protecting group and the acetic acid moiety act as chromophores. The signs and magnitudes of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter(s). nih.gov

Similar to VCD, the assignment of absolute configuration using ECD is most reliable when experimental data is correlated with theoretical predictions from time-dependent density functional theory (TD-DFT) calculations. nih.gov This combined approach has been successfully applied to various chiral molecules, including amino acid derivatives and complex natural products, to establish their absolute stereochemistry in a non-crystalline state. nih.govmdpi.com The chiroptical properties of polymers containing Boc-protected amino acids have also been investigated using circular dichroism, highlighting the technique's versatility. bohrium.com

Table 2: Spectroscopic Techniques for Stereochemical Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. rsc.org | Absolute configuration, solution-state conformation. rsc.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-visible light. scispace.com | Absolute configuration, electronic transitions of chromophores. nih.gov |

Environmental and Process Safety Considerations in Academic and Industrial Synthesis

Environmental Impact Assessment of Synthetic Processes

In pharmaceutical and chemical manufacturing, residual solvents are organic volatile chemicals that are used or produced during the synthesis of a drug substance or excipient and are not completely removed by manufacturing techniques. shimadzu.comthermofisher.com Their presence, even in trace amounts, can affect the properties and stability of the final product. shimadzu.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), classify solvents into three classes based on their toxicity. thermofisher.comresolvemass.ca

Class 1: Solvents to be avoided, which are known or strongly suspected human carcinogens and environmental hazards. thermofisher.com

Class 2: Solvents to be limited, which are associated with non-genotoxic carcinogenicity or other irreversible toxicities. thermofisher.com

Class 3: Solvents with low toxic potential, for which no health-based exposure limit is needed. thermofisher.com

The standard method for analyzing these residual impurities is Headspace Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of unknown peaks. thermofisher.comresolvemass.ca This technique is crucial for ensuring that the levels of residual solvents are below the safety limits defined by guidelines like ICH Q3C and USP <467>. thermofisher.comresolvemass.ca

The synthesis of 1-Boc-3-pyrrolidineacetic acid involves the use of a tert-butoxycarbonyl (Boc) protecting group. The introduction and subsequent removal of this group often require specific reagents and solvents. For instance, di-tert-butyl dicarbonate (B1257347) is used for Boc protection, and acidic conditions, such as with trifluoroacetic acid in dichloromethane, are used for its removal. chemicalbook.com GC-MS analysis is essential to ensure that these reagents and solvents are sufficiently removed from the final product and to characterize the waste streams for proper disposal.

Table 1: Common Residual Solvents Analyzed by GC-MS and Their ICH Classification This table is interactive. You can sort and filter the data.

The waste streams generated during the synthesis of this compound can contain a mixture of solvents, unreacted starting materials, byproducts, and reagents. The environmental fate of these chemicals is a significant concern. Biodegradation studies are critical for assessing how these waste components break down in the environment. Such studies help in designing effective waste treatment protocols and in evaluating the long-term environmental impact.

While specific biodegradation data for this compound is not widely published, the principles of green chemistry encourage the development of processes that use more benign and biodegradable substances. rasayanjournal.co.in For instance, research into "green solvents," such as ionic liquids, often includes a focus on their biodegradability to prevent the accumulation of persistent pollutants. rasayanjournal.co.in The pyrrolidine (B122466) ring is a structural feature in some natural products, such as the neurotoxin domoic acid, which is produced by algae. nih.gov However, the synthetic derivatives, particularly those with protecting groups like Boc, may exhibit different biodegradation profiles. Therefore, assessing the biodegradability of the entire waste stream is a crucial step in a comprehensive environmental impact assessment.

Ecotoxicological Profiling for Research Chemical Handling

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. For a research chemical like this compound, an ecotoxicological profile is necessary to understand the potential risks associated with its handling, storage, and accidental release. This profile would typically include data on its toxicity to various aquatic and terrestrial organisms.

Publicly available databases provide some classification, such as a UN GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, but detailed study results are often proprietary. nih.gov The handling of chemicals with unknown or poorly characterized ecotoxicological profiles requires stringent safety measures to prevent environmental contamination. The potential for some chemical classes to be severely toxic underscores the importance of this data. epaguyana.org For example, domoic acid, a naturally occurring compound that also contains a pyrrolidine acetic acid structure, is a potent neurotoxin that can cause amnesic shellfish poisoning. nih.govresearchgate.net While this compound is a different molecule and not expected to have the same toxic profile, this example highlights how structurally related compounds can have significant biological activity, reinforcing the need for careful toxicological evaluation.

Process Optimization for Sustainable Production

Process optimization aims to improve the efficiency and reduce the environmental impact of chemical synthesis. This aligns with the principles of green chemistry, which advocate for methods that are financially feasible, eco-friendly, and produce high yields with minimal toxicity. rasayanjournal.co.in For the synthesis of pyrrolidine derivatives, several green chemistry approaches have been developed that could be applied to the production of this compound. rasayanjournal.co.inmdpi.com

These sustainable methods focus on several key areas:

Alternative Energy Sources: The use of microwave irradiation and ultrasound can significantly shorten reaction times, increase yields, and lead to cleaner reaction profiles compared to conventional heating methods. mdpi.comrsc.org

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Water is an ideal green solvent, and studies have shown the successful synthesis of N-methylpyrrolidine in an aqueous medium. vjs.ac.vn

Catalysis: Utilizing efficient and recyclable catalysts can reduce waste and improve atom economy. mdpi.com For example, citric acid has been used as a green catalyst for synthesizing pyrrolidinone derivatives. rsc.org Other approaches involve the use of inexpensive and environmentally friendly catalysts like potassium carbonate. vjs.ac.vn

One-Pot and Multicomponent Reactions: Designing a synthesis where multiple steps are combined into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, thus saving solvents and energy and reducing waste. rasayanjournal.co.inmdpi.com

Table 2: Comparison of Traditional and Green Synthesis Approaches for Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.

By adopting these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable, cost-effective, and safer for both human health and the environment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methylpyrrolidine |

| Benzene |

| Carbon tetrachloride |

| Methanol |

| Toluene |

| Acetonitrile (B52724) |

| Dichloromethane |

| Ethanol |

| Acetone |

| Ethyl acetate (B1210297) |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Citric acid |

| Potassium carbonate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。